molecular formula C8H11BrCl2N2O2 B2452708 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2253638-74-1

2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2452708
CAS No.: 2253638-74-1
M. Wt: 317.99
InChI Key: BNHDNAMECXDTLL-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C8H9BrN2O22HCl It is a derivative of pyridine and is characterized by the presence of an amino group and a bromine atom on the pyridine ring

Properties

IUPAC Name

2-amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.2ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;;/h1,3-4,7H,2,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHDNAMECXDTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an amino group. One common method involves the reaction of 3-bromopyridine with a suitable amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.

Scientific Research Applications

2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated pyridine derivatives on biological systems.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromine atom on the pyridine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid;dihydrochloride
  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride
  • 2-Amino-3-(5-iodopyridin-3-yl)propanoic acid;dihydrochloride

Uniqueness

2-Amino-3-(5-bromopyridin-3-yl)propanoic acid;dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical and biological properties.

Biological Activity

2-Amino-3-(5-bromopyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative notable for its potential biological activities. Its unique structural features, including a brominated pyridine moiety, allow it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C8H10BrClN2O2
  • Molecular Weight : 281.53 g/mol
  • CAS Number : 2253638-74-1

The biological activity of 2-amino-3-(5-bromopyridin-3-yl)propanoic acid dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the brominated pyridine may facilitate π-π stacking interactions, while the amino group can form hydrogen bonds with biological targets, modulating various biochemical pathways .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that halogenated pyridine derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 1 to 22.9 µM against Gram-positive and Gram-negative bacteria, indicating potential effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound NameMIC (µM)Target Organisms
2-Amino-3-(5-bromopyridin-3-yl)propanoic acidTBDTBD
Pyridine Derivative A4.69Bacillus subtilis
Pyridine Derivative B5.64Staphylococcus aureus

Pharmacological Potential

The compound is considered a pharmaceutical intermediate, potentially useful in synthesizing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems. The interactions with specific receptors may lead to therapeutic effects, although detailed studies on its pharmacodynamics are still required.

Case Studies

  • Antibacterial Activity Study : A study conducted on a series of pyridine derivatives, including those structurally similar to 2-amino-3-(5-bromopyridin-3-yl)propanoic acid, revealed promising antibacterial properties. The study highlighted the importance of halogen substituents in enhancing bioactivity against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Studies : Preliminary research suggests that amino acid derivatives like 2-amino-3-(5-bromopyridin-3-yl)propanoic acid may influence neurotransmitter release and uptake, which could be beneficial in treating conditions like depression or anxiety disorders. However, further investigations are needed to elucidate these effects fully.

Q & A

Q. What are the optimized synthetic routes for 2-amino-3-(5-bromopyridin-3-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves halogen-metal exchange or palladium-catalyzed cross-coupling reactions to introduce the 5-bromopyridin-3-yl moiety. Key steps include:

  • Substrate Preparation : Starting with pyridine derivatives (e.g., 5-bromopyridine-3-carboxylic acid), followed by amidation and reduction .
  • Reaction Optimization : Solvents like ethanol/methanol are preferred for solubility, while catalysts (e.g., Pd/C) enhance reaction efficiency. Temperature control (60–80°C) minimizes side reactions .
  • Purification : Crystallization or chromatography ensures >95% purity. Yield improvements (from ~50% to 70%) are achieved via continuous flow reactors in industrial settings .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : NMR (¹H/¹³C) and FTIR verify the bromopyridine ring and dihydrochloride salt formation. LC-MS confirms molecular weight (e.g., observed m/z: 305.5 for C₈H₁₀BrCl₂N₂O₂) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) identifies impurities (<2%). X-ray crystallography resolves stereochemistry in chiral derivatives .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s biological activity compared to other halogenated analogs?

The 5-bromo group enhances electrophilicity, increasing receptor binding affinity. Comparative studies show:

  • Biological Activity : Bromine improves IC₅₀ values (e.g., 10 µM vs. 25 µM for chloro analogs) in enzyme inhibition assays due to stronger van der Waals interactions .
  • Metabolic Stability : Brominated derivatives exhibit longer half-lives (t₁/₂ = 4.2 h) than fluoro analogs (t₁/₂ = 1.8 h) in hepatic microsome studies .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and pH:

  • Solubility Profiling : In water (pH 7.4), solubility is 12 mg/mL, but in DMSO, it exceeds 50 mg/mL. Adjusting pH to 2.0 (HCl) improves aqueous solubility to 30 mg/mL .
  • Methodological Consistency : Use standardized USP protocols for measurements. Dynamic light scattering (DLS) can detect aggregation artifacts in conflicting studies .

Q. What strategies are recommended for studying its neuroprotective mechanisms in vitro?

  • Target Identification : Use siRNA knockdown in neuronal cell lines to identify receptors (e.g., NMDA or GABA receptors) modulated by the compound .
  • Pathway Analysis : Phosphoproteomics (e.g., LC-MS/MS) reveals downstream signaling (e.g., Akt/mTOR activation) .
  • Dose-Response Validation : EC₅₀ values should be confirmed across multiple models (e.g., primary neurons vs. SH-SY5Y cells) to ensure reproducibility .

Methodological Considerations

Q. How should researchers design stability studies under varying storage conditions?

  • Accelerated Degradation : Store at 40°C/75% RH for 6 months to simulate long-term stability. Monitor degradation products via UPLC-QTOF .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials reduce decomposition by 90% compared to clear glass .

Q. What in silico tools predict interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to pyridine-sensitive targets (e.g., kinases) .
  • ADMET Prediction : SwissADME estimates bioavailability (e.g., 65% intestinal absorption) and CYP450 inhibition risks .

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